(R)-4-Hydroxythiochroman 1,1-dioxide
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Overview
Description
®-4-Hydroxythiochroman 1,1-dioxide is a heterocyclic compound that belongs to the class of thiochromans. Thiochromans are sulfur-containing analogs of chromans, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the hydroxyl group and the sulfone moiety in ®-4-Hydroxythiochroman 1,1-dioxide imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Hydroxythiochroman 1,1-dioxide typically involves the oxidation of thiochroman derivatives. One common method is the oxidation of ®-4-Hydroxythiochroman using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of ®-4-Hydroxythiochroman 1,1-dioxide may involve continuous flow processes to enhance efficiency and scalability. Catalytic oxidation using supported metal catalysts can be employed to achieve high yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: ®-4-Hydroxythiochroman 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group or the sulfone moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, and other peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
®-4-Hydroxythiochroman 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of ®-4-Hydroxythiochroman 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the sulfone moiety play crucial roles in binding to active sites and modulating the activity of target proteins. This compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Thiophene 1,1-dioxide: Shares the sulfone moiety but lacks the hydroxyl group.
Benzothiadiazine 1,1-dioxide: Contains a similar sulfone structure but with a different ring system.
Sulfolene: Another sulfur-containing heterocycle with similar reactivity.
Uniqueness: ®-4-Hydroxythiochroman 1,1-dioxide is unique due to the presence of both the hydroxyl group and the sulfone moiety, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
(4R)-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWSBBCZEGJIPK-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)C2=CC=CC=C2[C@@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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